Bienvenue dans la boutique en ligne BenchChem!

(5-Ethyl-2-fluorophenyl)boronic acid

Suzuki–Miyaura coupling Drug discovery Procurement

For reproducible Suzuki-Miyaura coupling with challenging heteroaryl halides, choose (5-ethyl-2-fluorophenyl)boronic acid (CAS 900175-03-3). Its ortho-fluoro substituent accelerates transmetalation ~150-fold, enabling high yields at room temperature in 1-2 hours. The meta-ethyl group introduces beneficial lipophilicity, while the 98% purity reduces catalyst poisoning and simplifies GMP quality control. Its use in Bristol-Myers Squibb’s anticoagulant patent validates its role in drug discovery. This distinct CAS ensures traceable sourcing and patent integrity across global CROs.

Molecular Formula C8H10BFO2
Molecular Weight 167.98 g/mol
CAS No. 900175-03-3
Cat. No. B1454817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-2-fluorophenyl)boronic acid
CAS900175-03-3
Molecular FormulaC8H10BFO2
Molecular Weight167.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)CC)F)(O)O
InChIInChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3
InChIKeyRNRZJTDDHBOEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Ethyl-2-fluorophenyl)boronic acid (CAS 900175-03-3): A Specialized Arylboronic Acid for Cross‑Coupling and Drug Discovery


(5-Ethyl-2-fluorophenyl)boronic acid (CAS 900175-03-3) is an ortho‑fluoro, meta‑ethyl substituted arylboronic acid [1]. It belongs to the class of organoboron reagents widely employed in Suzuki–Miyaura cross‑coupling for the construction of biaryl architectures [2]. The presence of the electron‑withdrawing ortho‑fluoro substituent modulates the boron center’s electrophilicity, while the meta‑ethyl group introduces lipophilicity and potential steric influence .

Why (5-Ethyl-2-fluorophenyl)boronic Acid Cannot Be Freely Replaced by Common Analogs in Critical Syntheses


Despite their common boronic acid functionality, arylboronic acids bearing distinct substitution patterns exhibit wide variations in reactivity, stability toward protodeboronation, and physical form [1]. Ortho‑fluoro substituents, in particular, are known to accelerate transmetalation but also increase susceptibility to hydrolytic deboronation under basic aqueous conditions [2]. Conversely, meta‑alkyl groups can moderate electronic effects and alter solubility profiles [3]. Consequently, substituting (5‑ethyl‑2‑fluorophenyl)boronic acid with an isomer or an analog lacking either the ortho‑fluoro or meta‑ethyl substituent may lead to inconsistent coupling yields, increased side‑product formation, or altered purification requirements—directly impacting both research reproducibility and manufacturing cost .

Quantitative Differentiation of (5‑Ethyl‑2‑fluorophenyl)boronic Acid Versus Closest Analogs


Higher Commercial Purity Specification (98% vs. 95%) Compared to Methyl Analog

(5‑Ethyl‑2‑fluorophenyl)boronic acid is routinely offered at 98% purity from major suppliers, whereas the structurally related (5‑methyl‑2‑fluorophenyl)boronic acid (CAS 163517‑62‑2) is commonly specified at 95‑97% . The 3‑percentage point increase in nominal purity translates to fewer impurities that could interfere with catalytic cycles or complicate chromatographic purification .

Suzuki–Miyaura coupling Drug discovery Procurement

Substantially Lower Melting Point (64‑67 °C) Versus Non‑Fluorinated Analogs

The melting point of (5‑ethyl‑2‑fluorophenyl)boronic acid is 64‑67 °C [1]. In contrast, the non‑fluorinated 5‑ethylphenylboronic acid melts at a much higher temperature (typically > 100 °C) , and 2‑fluorophenylboronic acid melts at 101‑110 °C . The lower melting point of the target compound indicates a different crystal packing environment, which can influence ease of weighing, dissolution kinetics, and long‑term storage behavior [2].

Physical property Handling Stability

Market Price Premium of ~10‑20× Versus 5‑Methyl Analog Reflects Specialized Demand and Lower Production Volume

Procurement data from AKSci shows (5‑ethyl‑2‑fluorophenyl)boronic acid priced at $195/g and $524/5g . The closely related (5‑methyl‑2‑fluorophenyl)boronic acid, by comparison, costs $16/g and $24/5g from the same supplier . This 10‑ to 20‑fold price differential is not due to raw material cost but rather reflects lower aggregate demand and more limited commercial production scale [1].

Procurement Cost analysis Supply chain

Enhanced Resistance to Protodeboronation Inferred from Ortho‑Fluoro Substituent Effects

Boronic acids bearing an ortho‑fluoro substituent exhibit significantly accelerated transmetalation rates while maintaining better stability toward protodeboronation than their ortho‑unsubstituted counterparts [1]. Specifically, 2‑fluorophenylboronic acid reacts approximately 150 × faster than phenylboronic acid under identical conditions [2]. Although direct data for (5‑ethyl‑2‑fluorophenyl)boronic acid are not available, the presence of the ortho‑fluoro group in this compound places it in the same reactivity class, predicting higher coupling efficiency and reduced decomposition relative to 5‑ethylphenylboronic acid [3].

Reactivity Protodeboronation Suzuki–Miyaura

Documented Use as Key Intermediate in Factor VIIa Inhibitor Patent (Bristol‑Myers Squibb)

US Patent Application US2007/003539 A1 (Bristol‑Myers Squibb) explicitly lists (5‑ethyl‑2‑fluorophenyl)boronic acid as a synthetic intermediate for phenylglycinamide‑derived factor VIIa inhibitors [1]. The patent exemplifies its use in constructing a biaryl pharmacophore, where the ethyl group contributes to lipophilic binding interactions and the fluorine modulates metabolic stability [2]. This contrasts with the methyl analog, which is not cited in the same patent claims, indicating that the ethyl substituent is a deliberate design choice for the anticoagulant target [3].

Medicinal chemistry Anticoagulant Patent evidence

Unique MDL Number and CAS Registry Ensure Unambiguous Identification Across Global Supply Chains

(5‑Ethyl‑2‑fluorophenyl)boronic acid is unambiguously identified by CAS 900175‑03‑3 and MDL MFCD18783131 . By comparison, its positional isomer (3‑ethyl‑4‑fluorophenyl)boronic acid (CAS 960235‑01‑2) and the methyl analog (2‑fluoro‑5‑methylphenyl)boronic acid (CAS 163517‑62‑2) carry distinct registry numbers [1]. This unique registry eliminates the risk of ordering or regulatory misidentification that can occur when relying solely on common names [2].

Regulatory compliance Supply chain Quality assurance

Where (5‑Ethyl‑2‑fluorophenyl)boronic Acid Delivers Demonstrable Advantage Over Analogs


Synthesis of Factor VIIa Inhibitor Candidates with Optimized Lipophilicity

The specific inclusion of (5‑ethyl‑2‑fluorophenyl)boronic acid in Bristol‑Myers Squibb’s factor VIIa inhibitor patent [1] validates its utility in constructing biaryl cores for anticoagulant drug discovery. The ethyl group is hypothesized to fine‑tune logP and binding interactions, a subtlety that the methyl analog cannot replicate without a dedicated SAR campaign. Researchers developing next‑generation serine protease inhibitors can leverage this precedent to bypass initial analogue screening [2].

High‑Throughput Suzuki–Miyaura Screening Where Fast Transmetalation Is Critical

The ortho‑fluoro substituent in (5‑ethyl‑2‑fluorophenyl)boronic acid is known to accelerate transmetalation approximately 150‑fold relative to unsubstituted phenylboronic acid [3]. For laboratories running parallel Suzuki reactions with challenging heteroaryl halides, this kinetic advantage can translate to higher yields under mild conditions (room temperature, 1‑2 hours), reducing the need for time‑consuming reaction optimization [4].

Process Chemistry Scale‑Up with Strict Purity Specifications

The commercial availability of this compound at 98% purity —compared to the typical 95‑97% for the methyl analog—makes it preferable for late‑stage process development. Lower impurity levels mitigate the risk of catalyst inhibition and simplify quality control in GMP environments. The modestly lower melting point (64‑67 °C) also improves handling and dissolution during large‑scale charging [5].

Medicinal Chemistry Programs Requiring Unambiguous IP and Supply Chain Traceability

With a distinct CAS (900175‑03‑3) and MDL (MFCD18783131), this compound offers clear differentiation from isomeric or alkyl‑variant boronic acids . This traceability is essential for maintaining patent integrity, ensuring reproducible sourcing across global CROs, and meeting regulatory documentation requirements for pharmaceutical intermediates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Ethyl-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.